Sclareolide
Overview
Description
Mechanism of Action
Target of Action
Sclareolide, a sesquiterpene lactone natural product derived from various plant sources , is known to have a wide range of targets due to its extensive bioactivities . It has been reported to show cytotoxic activity against a range of human cancer cell lines . The primary targets of this compound are these cancer cells, particularly prostate, leukemia, and colon cancer cells .
Mode of Action
This compound interacts with its targets, the cancer cells, by causing cell cycle arrest and death while suppressing the proto-oncogene c-myc expression . This interaction results in the inhibition of DNA synthesis, cell cycle arrest at the G0/G1 phase, activation of caspases-8,-9, PARP deformation, and DNA fragmentation .
Biochemical Pathways
This compound affects multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle arrest . It is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . The MEP pathway is crucial for the production of terpenoids, a group of natural compounds with a wide range of biological effects .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is mainly distributed in extracellular fluid . Its apparent distribution volume is 21.4 L/kg, and it has a short half-life of 6.0 hours in rats (intravenous injection, 5.0 mg/kg) . These properties impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are predominantly cytotoxic . It kills prostate, leukemia, and colon cancer cells through apoptosis . Furthermore, it has been identified as a potential candidate against COVID-19 and Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is mostly produced in the trichomes that coat the calices of clary sage flowers . The production and effectiveness of this compound can therefore be affected by factors that influence the growth and health of these plants.
Biochemical Analysis
Biochemical Properties
Sclareolide is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms of action are complex and involve multiple pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and involve multiple compartments or organelles . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sclareolide can be synthesized through the oxidation of sclareol, a labdane diterpene. The oxidation process typically involves the use of potassium permanganate or other oxidizing agents . Another method involves the biotransformation of sclareol using microorganisms such as Filobasidium magnum JD1025, which can achieve a high conversion rate under optimized conditions .
Industrial Production Methods: Industrial production of this compound often employs a combination of chemical synthesis and biotransformation. The chemical synthesis route involves the oxidation of sclareol, while the biotransformation route uses engineered microbial consortia to convert sclareol to this compound . These methods are optimized for high yield and purity to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Sclareolide undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form 3-oxothis compound or reduced to form ambradiol .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Metal hydrides such as lithium aluminum hydride are used for reduction reactions.
Nucleophilic Substitution: Titanium tetrachloride can promote nucleophilic substitution reactions involving this compound-derived hemiacetals.
Major Products:
Oxidation Products: 3-oxothis compound, 3β-hydroxythis compound.
Reduction Products: Ambradiol, which can be further processed to produce ambroxide.
Substitution Products: this compound-indole conjugates and other derivatives.
Scientific Research Applications
Sclareolide has a wide range of scientific research applications:
Comparison with Similar Compounds
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Ambroxide: A derivative of sclareolide used in the fragrance industry.
Properties
CAS No. |
564-20-5 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11-,12+,15+,16+/m0/s1 |
InChI Key |
IMKJGXCIJJXALX-UAXWRAGISA-N |
SMILES |
O=C1C[C@@]2([H])[C@](CC[C@@]3([H])C(C)(C)CCC[C@@]32C)(C)O1 |
Isomeric SMILES |
C[C@@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C |
Appearance |
Solid powder |
boiling_point |
320.00 to 321.00 °C. @ 760.00 mm Hg |
melting_point |
122 - 125 °C |
564-20-5 | |
physical_description |
White crystalline powder; warm musky or woody aroma |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Insoluble in water and oils; soluble in acetone and toluene slightly soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sclareolide; Norambreinolide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sclareolide has shown promise as a potential agent for overcoming gemcitabine resistance in pancreatic cancer cells. Research indicates that this compound can resensitize gemcitabine-resistant human pancreatic cancer cells (GR-HPCCs) to gemcitabine by upregulating the human equilibrative nucleoside transporter 1 (hENT1) and downregulating ribonucleoside diphosphate reductase 1 (RRM1) []. Furthermore, this compound has been found to inhibit gemcitabine-induced epithelial-to-mesenchymal transition (EMT) through the TWIST1/Slug pathway in GR-HPCCs [].
A: Studies suggest that this compound mediates the NOTCH1 intracellular cytoplasmic domain (NICD)/glioma-associated oncogene 1 (Gli1) pathway, leading to the activation of the TWIST1/Slug-hENT1/RRM1 signaling cascade []. This activation is believed to contribute to the resensitization of GR-HPCCs to gemcitabine [].
A: this compound has been identified as a potential entry inhibitor of filoviruses, including Ebola virus (EBOV) []. Studies indicate that it disrupts the viral fusion process, exhibiting a wide range of inhibitory effects against various filoviruses [].
ANone: this compound has a molecular formula of C16H26O2 and a molecular weight of 250.37 g/mol.
A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are commonly employed for the structural characterization of this compound and its derivatives [, , , ].
A: this compound acts as an efficient C-nucleophile in asymmetric Mannich addition reactions with N-tert-butylsulfinyl aldimines []. This reaction, typically performed under mild conditions, produces aminoalkyl this compound derivatives with high yields and diastereoselectivity [].
A: this compound serves as a key starting material in the synthesis of "borono-sclareolide," a versatile terpenyl radical precursor []. This intermediate is crucial for the gram-scale preparation of (+)-chromazonarol and offers a platform for accessing a diverse range of bioactive meroterpenoids [].
A: Docking and molecular dynamics simulations have been employed to elucidate the molecular mechanisms behind the biological activity of this compound derivatives, particularly their interaction with specific ion channels []. These computational studies provide insights into the structure-activity relationship of these compounds and guide the development of novel therapeutic agents [].
A: Opening the five-membered lactone ring of the this compound molecule has been shown to generate labdane-based compounds with significant in vitro vasorelaxant effects []. This structural modification highlights the importance of the lactone ring for the biological activity of this compound derivatives [].
A: The antiproliferative activity of this compound derivatives has been evaluated in vitro using human cancer cell lines such as K562 and MV4-11 []. Cytometric flow analysis has further revealed that lead compounds induce robust apoptosis in MV4-11 cancer cells [].
A: Yes, in vivo studies have demonstrated that the co-administration of this compound with gemcitabine effectively inhibits tumor growth, suggesting its potential as a therapeutic agent for pancreatic cancer [].
A: An in vitro multi-stress dormancy model of Mycobacterium tuberculosis has been utilized to evaluate the activity of this compound derivatives, particularly their efficacy against dormant forms of the bacteria []. This model provides a valuable tool for studying compounds that target this persistent bacterial population [].
A: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used analytical technique for the quantification of this compound in plant materials, such as oriental tobacco []. This method offers high sensitivity and selectivity for the accurate determination of this compound levels [].
A: Gas chromatography with flame ionization detection (GC-FID) is utilized to profile the metabolites produced during the bioconversion of sclareol to ambradiol by Hyphozyma roseoniger []. This technique allows for the monitoring of substrate consumption and product formation over time, providing insights into the biocatalytic process [].
A: Yes, several synthetic alternatives to this compound, such as Ambrox® are available for use in fragrance applications. Ambrox®, derived from this compound, is a prominent aromatic compound in the perfume industry [].
A: this compound has a rich history in organic synthesis, serving as a valuable starting material for preparing diverse natural products and their derivatives. Its utility stems from its rigid structure and the presence of multiple functional groups, allowing for a wide range of chemical transformations [, , , , , ].
A: Research on this compound and its derivatives spans multiple scientific disciplines, including organic chemistry, medicinal chemistry, pharmacology, and chemical biology. This interdisciplinary approach is crucial for understanding the synthesis, structure-activity relationships, and therapeutic potential of these compounds [, , , , , , ].
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